3-[4-(2,2-dimethoxyethyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-dimethylbenzene-1-sulfonamide
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Overview
Description
3-[4-(2,2-dimethoxyethyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-dimethylbenzene-1-sulfonamide is an organic compound featuring a sulfonamide and a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route involves the reaction of 4H-1,2,4-triazole derivatives with sulfonyl chloride reagents, followed by the introduction of a 2,2-dimethoxyethyl group and a thiol group (–SH). Reaction conditions often require the use of a suitable solvent like dichloromethane and a catalyst such as triethylamine.
Industrial Production Methods
Industrial production might employ flow chemistry techniques to optimize the yield and purity of the compound. Continuous flow reactors allow for precise control over reaction conditions, improving scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of reactions, including:
Oxidation: Conversion of sulfanyl (–SH) to sulfonyl (–SO2H) groups under oxidative conditions using reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reduction of nitro groups to amines using hydrogenation catalysts like palladium on carbon (Pd/C).
Substitution: Electrophilic and nucleophilic substitution reactions involving the benzene ring, facilitated by appropriate reagents such as halogens or amines.
Common Reagents and Conditions
Typical reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride (LiAlH4) for reductions, and sodium hydroxide (NaOH) for nucleophilic substitutions. Reactions are often conducted under controlled temperatures ranging from 0°C to 100°C.
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, amine-functionalized compounds, and substituted benzene derivatives, each of which can be further elaborated into more complex molecules.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a precursor for synthesizing more complex heterocyclic compounds, playing a crucial role in the development of new materials and catalysts.
Biology
Biologically, it is being explored for its potential use as an enzyme inhibitor or as a ligand in metalloprotein complexes, affecting various biological pathways.
Medicine
In medicine, it shows promise as a therapeutic agent in the treatment of infections and as a component of drug delivery systems, leveraging its ability to interact with biological membranes.
Industry
Industrially, it is used in the manufacture of polymers and coatings, benefiting from its chemical stability and reactivity.
Mechanism of Action
The compound's mechanism of action often involves the interaction with specific molecular targets such as enzymes or receptors. For example, the triazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The sulfonamide group can form hydrogen bonds with proteins, altering their conformation and function.
Comparison with Similar Compounds
Similar compounds include other sulfonamide-triazole derivatives, which share structural features but differ in their specific substituents. Examples include:
3-[4-(2-Methoxyethyl)-5-methyl-4H-1,2,4-triazol-3-yl]-N,N-dimethylbenzene-1-sulfonamide
3-[4-(2,2-Diethoxyethyl)-5-mercapto-4H-1,2,4-triazol-3-yl]-N,N-dimethylbenzene-1-sulfonamide
Compared to these, 3-[4-(2,2-dimethoxyethyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-dimethylbenzene-1-sulfonamide is unique in its specific combination of substituents, offering distinct reactivity and applications.
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Properties
IUPAC Name |
3-[4-(2,2-dimethoxyethyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]-N,N-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O4S2/c1-17(2)24(19,20)11-7-5-6-10(8-11)13-15-16-14(23)18(13)9-12(21-3)22-4/h5-8,12H,9H2,1-4H3,(H,16,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRJMUPRFQUGPSV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=NNC(=S)N2CC(OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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